LtaS-IN-1 - 877950-01-1

LtaS-IN-1

Catalog Number: EVT-3319193
CAS Number: 877950-01-1
Molecular Formula: C24H17N3O5
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LtaS-IN-1 is a potent small-molecule inhibitor specifically targeting the synthesis of Lipoteichoic acids (LTAs) in various bacterial strains, particularly multidrug-resistant Enterococcus faecium. This compound plays a critical role in bacterial cell wall synthesis and has garnered attention for its potential therapeutic applications against antibiotic-resistant infections.

Source

LtaS-IN-1 was identified and characterized through research focused on inhibiting LTA synthesis, which is crucial for the structural integrity and functionality of bacterial cell walls. The compound was developed as part of efforts to combat multidrug-resistant bacterial strains that pose significant challenges in clinical settings.

Synthesis Analysis

Methods

The synthesis of LtaS-IN-1 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents: Specific reagents are employed to facilitate chemical reactions necessary for constructing the molecular framework of LtaS-IN-1.
  3. Reaction Conditions: Optimal conditions such as temperature, pressure, and reaction time are meticulously controlled to ensure high yield and purity of the final product.

Technical details regarding specific reaction pathways or yields are often proprietary or detailed in specific research publications that focus on synthetic methodologies.

Molecular Structure Analysis

Structure

LtaS-IN-1 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms is crucial for its interaction with the LtaS enzyme.

Data

While detailed structural data such as molecular formula or specific stereochemistry may vary, it is essential to refer to structural databases or chemical literature for precise information. The compound's molecular weight and other relevant parameters can be derived from its complete chemical structure.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving LtaS-IN-1 is its interaction with the LtaS enzyme. This interaction can be described as follows:

  1. Binding: LtaS-IN-1 binds to the active site of the LtaS enzyme.
  2. Inhibition: This binding prevents the enzyme from catalyzing the polymerization of glycerol phosphate, effectively halting LTA synthesis.

Technical details regarding kinetics, such as inhibition constants or reaction rates, are typically obtained through biochemical assays designed to measure enzyme activity in the presence of inhibitors.

Mechanism of Action

Process

The mechanism by which LtaS-IN-1 exerts its antibacterial effects involves several key steps:

  1. Enzyme Inhibition: By binding to LtaS, LtaS-IN-1 inhibits its enzymatic activity.
  2. Disruption of Cell Wall Synthesis: The inhibition leads to a reduction in LTA production, which is essential for maintaining cell wall integrity.
  3. Bacterial Cell Death: Without sufficient LTAs, bacteria become susceptible to osmotic stress and ultimately undergo lysis.

Data

Studies have shown that LtaS-IN-1 effectively alters cell wall morphology in multidrug-resistant strains, leading to increased vulnerability to external stresses and antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

LtaS-IN-1 may exhibit specific physical properties such as:

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Solubility in various solvents can vary based on its chemical structure.

Chemical Properties

Chemical properties include:

  • Stability: Information on thermal stability or reactivity under different conditions.
  • pH Sensitivity: Potential changes in activity based on pH levels.

Relevant data regarding these properties can often be found in material safety data sheets or chemical databases.

Applications

Scientific Uses

LtaS-IN-1 has significant potential applications in various scientific domains:

  • Antibacterial Research: As a tool for studying bacterial cell wall synthesis and resistance mechanisms.
  • Drug Development: Its inhibitory action on LTA synthesis makes it a candidate for developing new antibacterial therapies against resistant strains.
  • Biochemical Studies: Utilized in assays to explore enzyme kinetics and mechanisms related to bacterial growth and survival.

The ongoing research into LtaS-IN-1 underscores its importance in addressing the growing challenge of antibiotic resistance and highlights its potential role in future therapeutic strategies against bacterial infections.

Introduction to Lipoteichoic Acid Synthase (LtaS) as an Antimicrobial Target

Biological Significance of LTA in Gram-Positive Pathogens

Lipoteichoic acid (LTA) is a critical anionic polymer embedded in the cell envelope of Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus anthracis. Structurally, LTA consists of a polyglycerol-phosphate chain linked to a membrane-anchored glycolipid (Glc₂-DAG) [5] [6]. Functionally, it governs:

  • Cell division regulation: By directing FtsZ localization and autolysin activity [5].
  • Cation homeostasis: Scavenging Mg²⁺ ions for membrane stability [2].
  • Immune evasion: Acting as a Toll-like receptor 2 (TLR2) agonist to trigger proinflammatory responses [4] [6].
  • Antimicrobial peptide resistance: Modifications (e.g., D-alanylation) reduce susceptibility to host defenses [2].

LTA is synthesized extracellularly, making its biosynthetic machinery accessible to inhibitors.

Validation of LtaS as a Target for Anti-Infective Development

LtaS, the membrane-bound synthase catalyzing LTA polymerization, is genetically and pharmacologically validated as essential:

  • Genetic studies: ltaS depletion in S. aureus causes cell enlargement, aberrant septation, and lethality at 37°C [5] [7].
  • Absence in mammals: No human homologs exist, minimizing off-target risks [3] [5].
  • Phenotypic vulnerability: Mutants exhibit thickened cell walls and osmotic sensitivity, enhancing susceptibility to β-lactams [3] [7].

The enzyme’s extracellular catalytic domain (eLtaS) adopts a sulfatase-like fold but uses a distinct Mn²⁺-dependent mechanism where Thr³⁰⁰ acts as a nucleophile to form a covalent glycerolphosphate intermediate [7].

Current Challenges in Targeting Multidrug-Resistant Gram-Positive Infections

The rise of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) has created a therapeutic crisis:

  • WHO Priority Pathogens: MRSA is classified as a "high-priority" threat due to ~19,000 annual U.S. deaths [3].
  • β-Lactam resistance: Driven by altered penicillin-binding proteins (PBPs) [5].
  • Membrane-impermeant targets: Existing antibiotics struggle to access cytoplasmic targets due to efflux pumps [5].

LtaS inhibitors circumvent these issues by acting extracellularly and exploiting a non-redundant pathway.

Properties

CAS Number

877950-01-1

Product Name

LtaS-IN-1

IUPAC Name

[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-benzo[e][1]benzofuran-1-ylacetate

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C24H17N3O5/c28-20(25-24-27-26-23(32-24)16-7-2-1-3-8-16)14-31-21(29)12-17-13-30-19-11-10-15-6-4-5-9-18(15)22(17)19/h1-11,13H,12,14H2,(H,25,27,28)

InChI Key

KNJXREYSQNBQEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.